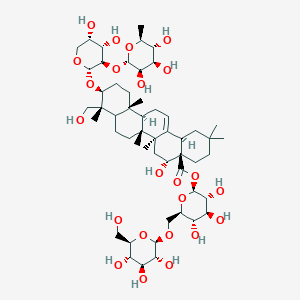

Medicago-saponin P(1)

Description

Properties

CAS No. |

158511-57-0 |

|---|---|

Molecular Formula |

C53H86O23 |

Molecular Weight |

1091.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1 |

InChI Key |

YUGFMRZWIRCERU-COSFQHNSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Synonyms |

3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside medicago-saponin P(1) medicago-saponin P1 |

Origin of Product |

United States |

Distribution and Ecological Context of Medicago Saponins

Variations in Saponin (B1150181) Content Across Medicago Species

Research has demonstrated that the saponin profiles of different Medicago species are distinct. For instance, studies have highlighted that the total saponin content can vary considerably among species. nih.gov Furthermore, the dominant type of aglycone can differ, with some species being rich in medicagenic acid derivatives, while others may have a higher proportion of soyasapogenols. nih.gov This variation is believed to play a role in the plant's adaptation to its specific ecological niche and its defense against herbivores and pathogens. However, specific data quantifying the presence or variation of Medicago-saponin P(1) across different Medicago species is not documented in the available literature.

Localization of Saponins (B1172615) within Plant Organs and Tissues

The accumulation of saponins is not uniform throughout the plant. Studies on various Medicago species have revealed distinct saponin profiles in different organs, suggesting specialized roles for these compounds.

Root Saponin Accumulation Profiles

The roots of Medicago plants are often a primary site for saponin accumulation. Research on Medicago truncatula has shown that roots can contain a high concentration of saponins. nih.gov These root-specific saponins are thought to be crucial for defense against soil-borne pathogens and pests. The composition of saponins in the roots can also differ from that in the aerial parts of the plant. While general trends in root saponin accumulation are well-documented, specific data on the presence and concentration of Medicago-saponin P(1) in the roots of any Medicago species are absent from the scientific record.

Aerial Tissue Saponin Accumulation Profiles

The leaves, stems, and flowers of Medicago species also contain a complex mixture of saponins. These compounds in the aerial tissues are believed to act as a deterrent to grazing herbivores due to their bitter taste and potential toxicity. researchgate.net The profile of saponins in the aerial parts can be dynamic, changing with the developmental stage of the plant and in response to external stimuli. As with other plant parts, there is no specific information available regarding the accumulation of Medicago-saponin P(1) in the aerial tissues.

Influence of Environmental Factors on Saponin Accumulation

Cultivar-Dependent Variation

In addition to environmental factors, the genetic makeup of the plant plays a crucial role in determining its saponin profile. Different cultivars of the same Medicago species can exhibit significant variations in their saponin content and composition. nih.gov This genetic variability is of great interest to plant breeders aiming to develop cultivars with desired traits, such as improved disease resistance or enhanced nutritional value for forage. While cultivar-dependent variation is a well-established principle for major Medicago saponins, no studies have specifically investigated this for Medicago-saponin P(1).

Environmental Conditions and Physiological Stage

The production and accumulation of saponins, including those of the zanhic acid glycoside family to which Medicago-saponin P(1) belongs, are significantly affected by the plant's geographical origin and developmental stage. frontiersin.org A large-scale analysis of 201 different ecotypes of Medicago truncatula from 14 countries revealed significant variations in saponin content, suggesting that these plants adapt their secondary metabolism to their local environments. frontiersin.org For instance, European ecotypes of M. truncatula have been observed to contain generally higher levels of saponins compared to their African counterparts. frontiersin.org

Furthermore, the distribution of specific saponin classes is compartmentalized within the plant. Zanhic acid glycosides, such as Medicago-saponin P(1), are predominantly found in the aerial parts of the plant, particularly the leaves, while they are largely absent from the roots. frontiersin.org This differential accumulation suggests distinct ecological roles for different saponins, with those in the leaves, like the bitter-tasting zanhic acid glycosides, likely serving as a primary defense against herbivores. frontiersin.org The synthesis of zanhic acid occurs specifically in the green parts of the plant, further explaining the localization of its glycosides to the aerial tissues. plantae.org The stage of plant development also influences saponin content, with aging in alfalfa stands potentially leading to an increase in total saponin concentration.

The following table illustrates the differential distribution of major saponin classes in Medicago truncatula, highlighting the prevalence of zanhic acid glycosides in aerial tissues.

| Plant Tissue | Major Saponin Classes Present |

| Aerial Tissues (Leaves) | Zanhic acid glycosides, Medicagenic acid glycosides, Soyasaponin B glycosides |

| Roots | Bayogenin glycosides, Hederagenin (B1673034) glycosides, Medicagenic acid glycosides, Soyasaponin B glycosides |

Impact of Biotic Stressors (e.g., herbivory, pathogen interaction)

Saponins are a key component of the plant's defense arsenal (B13267) against a wide range of biotic threats, including herbivores and pathogens. plantae.orgnih.gov Their production is often induced or enhanced upon attack, a response that is tightly regulated by plant signaling pathways. The biosynthesis of saponins in Medicago species is known to be enhanced in response to herbivore feeding and pathogen attack. nih.gov

Research has demonstrated a direct correlation between herbivory and saponin levels. For example, saponin content in alfalfa is higher in plants infested with aphids compared to uninfested plants. frontiersin.org Similarly, studies on herbivore-induced responses in alfalfa show that saponin content increases with higher densities of herbivores. frontiersin.org This induced defense mechanism is believed to be mediated by the jasmonate signaling pathway. nih.gov Application of methyl jasmonate, which mimics the effect of mechanical wounding from grazing, has been shown to increase the production of saponins in M. truncatula. frontiersin.org The bitter and astringent flavor of many saponins, including zanhic acid glycosides, acts as a deterrent to feeding. frontiersin.orgnih.gov

Beyond herbivory, Medicago saponins also exhibit activity against various pathogens. They have been reported to possess antifungal, antibacterial, and antiviral properties. nih.gov For example, saponins from Medicago have demonstrated nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita. The specific composition of the saponin mixture, including the presence of aglycones like zanhic acid, influences its biological activity.

Abiotic Stress Effects on Saponin Production

Abiotic environmental factors, such as drought, temperature, and soil fertility, can significantly influence the biosynthesis of plant secondary metabolites, including saponins. frontiersin.orgnih.gov Plants modulate their metabolism to adapt and enhance their fitness under stressful conditions. frontiersin.org While the response can vary depending on the specific stressor and plant species, stress conditions often lead to an increase in the production of defense-related compounds.

Plants exposed to drought stress, for example, generally produce higher levels of secondary metabolites, including triterpenoids. nih.gov This response can be a deliberate strategy to enhance defense and survival under water-deficient conditions. nih.gov In some medicinal plants, however, severe drought has been shown to decrease saponin content. The interplay between abiotic stress and saponin production is complex and can be influenced by the severity and duration of the stress. Phytohormones such as abscisic acid play a pivotal role in mediating plant responses to a wide range of abiotic stressors, which in turn can influence the synthesis of defense compounds like saponins.

The table below summarizes the general effects of various stressors on saponin production in Medicago species.

| Stressor | Effect on Saponin Production |

| Biotic Stress | |

| Herbivory (e.g., aphids, grazing) | Increased saponin content frontiersin.org |

| Pathogen Interaction | Enhanced saponin biosynthesis nih.gov |

| Abiotic Stress | |

| Drought | Generally leads to higher production of triterpenoids nih.gov |

| Wounding (e.g., Methyl Jasmonate treatment) | Increased saponin production frontiersin.org |

Influence of Symbiotic Relationships (e.g., mycorrhizal fungi)

Symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi, can have a profound impact on the secondary metabolism of Medicago species. These interactions can lead to an increased production of various metabolites, including triterpene saponins. nih.gov

Biosynthesis of Medicago Saponins

Mevalonate (B85504) Pathway Precursors for Triterpene Saponin (B1150181) Synthesis

The foundation for the synthesis of triterpene saponins (B1172615) in Medicago species is laid by the mevalonate (MVA) pathway. This essential metabolic pathway generates isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. Through a series of condensation reactions, these precursors are assembled into farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head to form squalene (B77637), a C30 triterpene precursor.

Initial Cyclization Steps: Formation of the β-Amyrin Skeleton

The linear squalene molecule undergoes cyclization to form the characteristic pentacyclic triterpene skeleton. This crucial step marks the branch point between primary sterol metabolism and the specialized triterpene saponin biosynthesis.

The synthesis of the immediate precursor for cyclization begins with the enzyme squalene synthase, which catalyzes the condensation of two FPP molecules. Subsequently, squalene epoxidase introduces an epoxide group across the 2,3-double bond of squalene, yielding 2,3-oxidosqualene (B107256). This epoxidation is a critical activation step for the subsequent cyclization.

The cyclization of 2,3-oxidosqualene is catalyzed by β-amyrin synthase (β-AS), which directs the folding of the linear substrate to form the pentacyclic oleanane-type structure of β-amyrin. This reaction is a pivotal control point in the biosynthesis of triterpenoid (B12794562) saponins in Medicago truncatula.

| Enzyme | Function | Precursor | Product |

| Squalene Synthase | Condensation of two farnesyl pyrophosphate (FPP) molecules | Farnesyl pyrophosphate | Squalene |

| Squalene Epoxidase | Epoxidation of squalene | Squalene | 2,3-Oxidosqualene |

| β-Amyrin Synthase (β-AS) | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | β-Amyrin |

Sapogenin (Aglycone) Diversification via Oxidative Modifications

Following the formation of the β-amyrin backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the vast diversity of sapogenins (aglycones) found in Medicago species.

CYPs are a large family of enzymes that play a critical role in the functionalization of the triterpene skeleton. They introduce hydroxyl, carboxyl, and other functional groups at various positions on the β-amyrin core, leading to different classes of sapogenins.

A key enzyme in the biosynthesis of many Medicago saponins is CYP716A12. This cytochrome P450 enzyme is responsible for the three-step oxidation of the C-28 methyl group of β-amyrin. This process first yields erythrodiol, then oleanolic aldehyde, and finally oleanolic acid. Oleanolic acid serves as a crucial precursor for the biosynthesis of hemolytic saponins in Medicago truncatula. The carboxylation at the C-28 position is a determining step that channels the biosynthetic pathway towards the production of oleanolic acid-derived saponins.

| Enzyme | Function | Substrate | Product |

| CYP716A12 | C-28 oxidation (multi-step) | β-Amyrin | Oleanolic Acid |

Cytochrome P450 Monooxygenases (CYPs) in Biosynthesis

CYP93E2 and C-24 Hydroxylation: Soyasapogenol Pathway

The biosynthesis of Medicago saponins begins with the cyclization of 2,3-oxidosqualene, which is then hydroxylated at the C-24 position by the cytochrome P450 enzyme CYP93E2. nih.govfrontiersin.org This hydroxylation is a critical branching point in the pathway, directing the flux towards the production of non-hemolytic soyasaponins. nih.govnih.govfrontiersin.org The product of this reaction, 24-hydroxy-β-amyrin, is the precursor for the soyasapogenol class of saponins. frontiersin.orgfrontiersin.org Knock-out mutants of CYP93E2 in Medicago truncatula have been shown to be devoid of soyasapogenols, instead accumulating hemolytic saponins, demonstrating the essential role of this enzyme in the soyasaponin branch. nih.govfrontiersin.org

CYP72A61v2 in Soyasapogenol B Formation

Following the action of CYP93E2, the enzyme CYP72A61v2 catalyzes the hydroxylation of 24-hydroxy-β-amyrin at the C-22β position. This reaction leads to the formation of soyasapogenol B, a major soyasapogenol found in Medicago species. frontiersin.orgfrontiersin.org The sequential action of CYP93E2 and CYP72A61v2 is thus responsible for the production of the core aglycone of the most abundant non-hemolytic saponins in these plants. frontiersin.org

CYP72A67 and C-2 Hydroxylation of Oleanolic Acid

In the parallel branch leading to hemolytic saponins, of which Medicago-saponin P(1) is a member, oleanolic acid serves as a key intermediate. The cytochrome P450 enzyme CYP72A67 is responsible for the hydroxylation of oleanolic acid at the C-2 position. frontiersin.org This enzymatic step is crucial for the downstream synthesis of various hemolytic sapogenins. frontiersin.org

CYP72A68 and C-23 Oxidation in Hemolytic Saponin Branch

Another critical enzyme in the hemolytic saponin branch is CYP72A68. This enzyme catalyzes the oxidation of oleanolic acid at the C-23 position, leading to the formation of hederagenin (B1673034) and subsequently gypsogenic acid. frontiersin.org The activity of CYP72A68, in conjunction with other enzymes, contributes to the structural diversity of hemolytic sapogenins.

CYP88A13 and C-16α Hydroxylation (Medicagenic Acid to Zanhic Acid)

The final step in the biosynthesis of the aglycone of Medicago-saponin P(1), zanhic acid, is catalyzed by the cytochrome P450 enzyme CYP88A13. This enzyme specifically carries out the C-16α hydroxylation of medicagenic acid. nih.govplantae.org Zanhic acid is a key sapogenin found predominantly in the aerial parts of Medicago truncatula. frontiersin.org The expression of CYP88A13 has been found to be regulated by the seed-specific transcription factor TSAR3. nih.gov

Branch Points in Medicago Saponin Biosynthetic Pathways

The biosynthetic pathway of Medicago saponins is characterized by several key branch points that lead to the production of structurally distinct classes of saponins. The initial branch point occurs after the formation of β-amyrin. The action of CYP93E2 directs the pathway towards non-hemolytic soyasaponins through C-24 hydroxylation. nih.govnih.govfrontiersin.org In contrast, the carboxylation of β-amyrin at the C-28 position by CYP716A12 channels intermediates into the hemolytic saponin pathway. nih.govnih.gov Further branching within the hemolytic pathway is determined by the substrate specificities of downstream oxidizing enzymes like CYP72A67, CYP72A68, and CYP88A13, leading to a variety of sapogenin backbones. nih.govnih.gov

Glycosylation: Attachment of Sugar Moieties

Once the sapogenin backbone, in the case of Medicago-saponin P(1), zanhic acid, is synthesized, it undergoes glycosylation, a process involving the attachment of sugar moieties. This is the final step in the biosynthesis of saponins and is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). frontiersin.org In Medicago truncatula, two such enzymes, UGT73F18 and UGT73F19, have been identified to glucosylate hemolytic sapogenins at the C-3 position. nih.govplantae.org The specific sugar chains and their attachment points contribute to the vast diversity and biological activity of the final saponin compounds. researcher.life The complete glycosylation sequence leading to the final structure of Medicago-saponin P(1) involves the sequential addition of specific sugars to the zanhic acid aglycone.

Interactive Data Table: Key Enzymes in Medicago Saponin Biosynthesis

| Enzyme | Substrate | Product | Pathway Branch |

| CYP93E2 | β-amyrin | 24-hydroxy-β-amyrin | Soyasapogenol |

| CYP72A61v2 | 24-hydroxy-β-amyrin | Soyasapogenol B | Soyasapogenol |

| CYP72A67 | Oleanolic acid | 2-hydroxyoleanolic acid | Hemolytic |

| CYP72A68 | Oleanolic acid | Hederagenin/Gypsogenic acid | Hemolytic |

| CYP88A13 | Medicagenic acid | Zanhic acid | Hemolytic |

| UGT73F18 | Hemolytic sapogenins | C-3 glucosylated sapogenins | Hemolytic |

| UGT73F19 | Hemolytic sapogenins | C-3 glucosylated sapogenins | Hemolytic |

Role of Glycosyltransferases (GTs)

Glycosyltransferases are pivotal in the biosynthesis of saponins, as they are responsible for the glycosylation of the triterpenoid aglycone. This enzymatic process involves the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to the sapogenin. The addition of these sugar chains significantly influences the physicochemical properties and biological activities of the resulting saponin. In Medicago species, the diversity of saponins is largely a result of the varied glycosylation patterns, which are determined by the specific GTs present in the plant.

Specific Glycosylation Sites (e.g., C-3, C-28)

In the biosynthesis of Medicago saponins, glycosylation predominantly occurs at two main positions on the medicagenic acid aglycone: the C-3 hydroxyl group and the C-28 carboxylic acid group. The attachment of sugar chains at these specific sites gives rise to the characteristic bidesmosidic nature of many Medicago saponins, including Medicago-saponin P(1).

Medicago-saponin P(1) has been identified as 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1 → 4)-α-L-rhamno-pyranosyl (1 → 2)- α-L-arabinopyranoside] medicagenate researchgate.net. This structure reveals a glucuronic acid moiety attached at the C-3 position and a complex oligosaccharide chain, consisting of arabinose, rhamnose, and xylose, attached to the C-28 position. The glycosylation at the C-28 carboxyl group is known to significantly reduce or even eliminate the hemolytic activity often associated with triterpenoid saponins researchgate.netresearchgate.net.

Uridine (B1682114) Diphosphate (B83284) Glycosyltransferases (UGTs) (e.g., UGT73F18, UGT73F19)

The enzymes responsible for the glycosylation of saponins are primarily Uridine Diphosphate Glycosyltransferases (UGTs), which utilize UDP-sugars as the activated sugar donors. In Medicago truncatula, several UGTs involved in saponin biosynthesis have been identified and characterized.

Research has identified two specific glucosyltransferases, UGT73F18 and UGT73F19, that play a role in the glycosylation of the saponin backbone. nih.govnih.gov These enzymes have been shown to transfer a glucose moiety specifically to the C-3 position of hemolytic sapogenins. nih.gov While Medicago-saponin P(1) contains a glucuronic acid at the C-3 position, the action of these UGTs demonstrates a key step in the modification of this site. It is plausible that either these enzymes exhibit a broader substrate specificity than currently documented, or that other, more specific UGTs are responsible for the addition of glucuronic acid.

Another identified UGT, UGT73F3, has been confirmed to glucosylate the C-28 position of the sapogenin hederagenin. This highlights the enzymatic basis for glycosylation at this second critical site. The complex oligosaccharide chain at the C-28 position of Medicago-saponin P(1) suggests the sequential action of multiple specific UGTs, each responsible for adding a specific sugar (arabinose, rhamnose, and xylose) to the growing chain. The precise identification of all the UGTs involved in the complete biosynthesis of Medicago-saponin P(1) remains an area of ongoing research.

Genetic and Molecular Regulation of Medicago Saponin Biosynthesis

Transcriptional Control of Saponin (B1150181) Pathway Genes

The production of saponins (B1172615) is largely controlled at the level of gene transcription. The genes encoding the enzymes of the saponin biosynthetic pathway are concertedly activated in response to various signals. A key signaling cascade in this process involves the jasmonate (JA) phytohormones. nih.gov Upon stresses such as pathogen attack or herbivore feeding, the levels of jasmonates increase, leading to the enhanced transcription of saponin biosynthesis genes. nih.gov This coordinated transcriptional activation suggests the presence of master regulatory proteins that can control the expression of multiple genes in the pathway simultaneously.

Studies have shown that the expression of genes involved in the upstream mevalonate (B85504) pathway, which produces the precursor for all triterpenoids, is also activated along with the downstream saponin-specific genes. nih.gov This ensures a steady supply of intermediates for saponin production. The transcriptional control is highly specific, as the expression of genes involved in the biosynthesis of sterols, which also derive from the mevalonate pathway, is not affected. nih.govnih.gov

Identification and Characterization of Regulatory Genes

A significant breakthrough in understanding the regulation of saponin biosynthesis in M. truncatula has been the identification of a family of basic helix-loop-helix (bHLH) transcription factors named TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATORs (TSARs). nih.govnih.gov These transcription factors are inducible by jasmonates and play a pivotal role in directing the biosynthesis of triterpene saponins. nih.gov

TSAR1 and TSAR2: These two homologous transcription factors are key regulators of the saponin pathway. nih.govnih.gov They directly bind to a specific DNA sequence, known as the N-box, present in the promoter of the gene encoding 3-HYDROXY-3-METHYLGLUTARYL-COENZYME A REDUCTASE1 (HMGR1), a rate-limiting enzyme in the mevalonate pathway. nih.govnih.gov While both TSAR1 and TSAR2 activate the saponin pathway, they exhibit distinct functionalities. Overexpression of TSAR1 primarily leads to the accumulation of non-hemolytic soyasaponins, whereas TSAR2 overexpression specifically enhances the production of hemolytic saponins. nih.govnih.gov This differential regulation allows the plant to produce specific types of saponins in response to different stimuli. nih.gov

TSAR3: This transcription factor is a seed-specific regulator that controls the biosynthesis of hemolytic saponins in developing M. truncatula seeds. nih.govnih.govplantae.org The identification of TSAR3 has been instrumental in elucidating the final steps of the hemolytic saponin biosynthesis branch. nih.govnih.gov Co-expression analysis with TSAR3 led to the identification of CYP88A13, a cytochrome P450 enzyme that catalyzes the C-16α hydroxylation of medicagenic acid to produce zanhic acid. nih.govnih.govplantae.org Furthermore, two uridine (B1682114) diphosphate (B83284) glycosyltransferases, UGT73F18 and UGT73F19, which are responsible for the glucosylation of hemolytic sapogenins at the C-3 position, were also identified through their co-expression with TSAR3. nih.govnih.govplantae.orgoup.com

The discovery of the TSAR transcription factors has provided significant insights into how Medicago species fine-tune the production of different saponin classes in a tissue-specific and stimulus-dependent manner. plantae.org

| Transcription Factor | Primary Function | Target Saponin Class | Key Target Genes |

|---|---|---|---|

| TSAR1 | Activates saponin biosynthesis | Primarily non-hemolytic soyasaponins | HMGR1, MKB1 |

| TSAR2 | Activates saponin biosynthesis | Specifically hemolytic saponins | HMGR1, MKB1, CYP72A67, CYP72A68 |

| TSAR3 | Seed-specific activation of saponin biosynthesis | Hemolytic saponins | CYP88A13, UGT73F18, UGT73F19 |

The expression of saponin biosynthetic genes is highly responsive to external stimuli, particularly those that mimic herbivory or pathogen attack. nih.gov Elicitors such as methyl jasmonate (MJ) and yeast extract (YE) have been shown to induce the expression of these genes in M. truncatula cell suspension cultures. nih.gov However, the response to these elicitors can be differential, with some genes being more strongly induced by MJ than by YE. nih.gov This differential expression contributes to the changes in the saponin profile of the plant under different stress conditions.

For instance, wounding by insects has been shown to significantly induce the expression of genes involved in saponin production. uark.edu Transcriptomic analysis of M. truncatula accessions in response to herbivory has identified numerous oxidation-reduction genes, glycosyltransferases, and transcription factors that show altered expression patterns, highlighting the dynamic nature of saponin biosynthesis in response to biotic stress. uark.edu

Genomic Organization of Saponin Biosynthesis Genes

The genomic arrangement of genes involved in specialized metabolic pathways can provide clues about their evolution and regulation. In M. truncatula, the genes for saponin biosynthesis exhibit interesting organizational features.

While many plant metabolic pathways are characterized by genes that are scattered throughout the genome, there is a growing number of examples of operon-like gene clusters for specialized metabolism. nih.gov In M. truncatula, several genes involved in saponin biosynthesis are organized in clusters of duplicated genes. nih.govnih.govoup.com This is particularly evident for glycosyltransferases, which are often found in tandem arrays. nih.govnih.govoup.com For example, the genes encoding UGT73F18 and UGT73F19 are located in such a cluster. nih.govnih.govoup.com Similarly, the cytochrome P450 genes CYP88A13 and CYP88A14 are found in a tandem duplication on chromosome 5. nih.gov

| Gene Cluster/Tandem Array | Chromosome Location | Genes Involved | Putative Function in Saponin Biosynthesis |

|---|---|---|---|

| CYP88A13/CYP88A14 | Chromosome 5 | CYP88A13, CYP88A14 | C-16α hydroxylation of medicagenic acid |

| UGT73F Cluster | Not specified in results | UGT73F18, UGT73F19 | Glucosylation of hemolytic sapogenins |

The clustering and tandem duplication of saponin biosynthesis genes are thought to be a major driving force in the metabolic evolution of these compounds. nih.govnih.govoup.com Gene duplication events provide the raw material for neofunctionalization, where one copy of the gene is free to evolve a new function while the original copy retains its ancestral role. This process can lead to the generation of new enzymes with altered substrate specificities or catalytic activities, thereby contributing to the vast structural diversity of saponins observed in nature. The genomic organization of these genes in clusters may also facilitate their co-regulation, ensuring that all the necessary enzymes for a particular branch of the pathway are expressed together.

Isolation and Purification Methodologies for Medicago Saponins

Primary Extraction Techniques from Plant Material

The initial step in isolating Medicago saponins (B1172615) involves extracting the crude saponin (B1150181) mixture from various parts of the plant, such as the roots, leaves, stems, and flowers. nih.govnih.gov The choice of extraction method is critical as it influences the yield and purity of the resulting extract. nih.gov

Traditional solvent extraction techniques have long been employed for obtaining saponins from plant materials. These methods are generally characterized by their simplicity and reliance on solvent percolation or soaking to draw out the target compounds.

Soxhlet Extraction : This is a continuous extraction process where the plant material, typically a fine powder, is placed in a Soxhlet extractor. greenskybio.com A solvent, such as ethanol (B145695) or methanol (B129727), is heated, vaporized, condensed, and allowed to drip through the plant material, continuously extracting the saponins. greenskybio.com While this method can be highly efficient due to the repeated washing with fresh solvent, it is also time-consuming and the prolonged exposure to heat can potentially degrade thermally sensitive compounds. greenskybio.comtandfonline.com

Maceration : This technique involves soaking the powdered plant material in a chosen solvent (e.g., methanol, ethanol) for an extended period at room temperature. nih.govtandfonline.com It is a simple and inexpensive method, but it may result in lower extraction yields compared to more exhaustive techniques. nih.gov Studies have shown that while maceration with methanol can yield a high content of sapogenins, the method is often nonselective. nih.govdocumentsdelivered.com

Reflux Extraction : This method is similar to Soxhlet but involves boiling the plant material directly in the solvent and condensing the solvent vapor back into the mixture. It is a common technique used for saponin extraction. nih.gov

Modern extraction techniques have been developed to improve efficiency, reduce extraction time and solvent consumption, and increase the yield of Medicago saponins. These methods are often considered "greener" alternatives to conventional techniques. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents. This significantly reduces extraction time and solvent volume.

Ultrasound-Assisted Extraction (UAE) : Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing solvent penetration and mass transfer. tandfonline.com Studies have demonstrated that an optimized UAE is superior to conventional methods for extracting total saponins from Medicago species. tandfonline.com

Accelerated Solvent Extraction (ASE) : ASE uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. nih.govnih.gov Research comparing various techniques found that ASE of Medicago sativa flowers with 70% ethanol provided the highest extraction yield. nih.gov

Supercritical Fluid Extraction (SFE) : SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By altering the temperature and pressure, the solvating power of the fluid can be precisely controlled. While supercritical CO2 alone is not ideal for extracting polar saponins, its efficiency can be greatly enhanced by adding a polar co-solvent like ethanol. nih.govresearchgate.net SFE is noted for being an environmentally friendly technique. nih.gov

Enzyme-Assisted Extraction (EAE) : This method uses enzymes to break down the plant cell wall, facilitating the release of intracellular contents, including saponins. This can lead to higher extraction yields under milder conditions.

Table 1: Comparison of Extraction Methods for Medicago Saponins

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. nih.gov | Simple, low cost. | Time-consuming, potentially lower yield, non-selective. nih.gov |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. greenskybio.com | High extraction efficiency. greenskybio.com | Time-consuming, potential for thermal degradation of compounds. tandfonline.com |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. tandfonline.com | Fast, efficient, reduces solvent consumption. tandfonline.com | Requires specialized equipment. |

| Accelerated Solvent Extraction (ASE) | Uses solvents at elevated temperature and pressure. nih.govnih.gov | Fast, efficient, low solvent use. nih.gov | High initial equipment cost. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a solvent, often with a polar co-solvent. nih.gov | "Green" technique, tunable selectivity, solvent-free final product. nih.gov | High equipment cost, may require a co-solvent for polar saponins. researchgate.net |

Purification Strategies for Crude Extracts

Following the initial extraction, the crude extract contains a complex mixture of saponins along with other phytochemicals like phenolics and flavonoids. nih.govnih.gov Therefore, a series of purification steps are necessary to isolate specific saponin compounds.

Chromatography is a cornerstone technique for the separation and purification of saponins from crude extracts. nih.govgreenskybio.com

Reverse-Phase Chromatography : This is the most widely used chromatographic method for saponin separation. nih.gov It typically employs a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with an acid modifier like formic or acetic acid. nih.govfrontiersin.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) are used for the separation, identification, and quantification of individual saponins in Medicago extracts. nih.govnih.govfrontiersin.orgnih.gov

LiChroprep Columns : Preparative chromatography using materials like LiChroprep RP-18 is a common subsequent step for purifying larger quantities of saponins from a crude extract. nih.govresearchgate.net In a typical procedure, a defatted crude extract is passed through a LiChroprep RP-18 column. An initial wash with a lower concentration of methanol (e.g., 35%) removes more polar impurities like sugars, after which the crude saponin fraction is eluted with a higher concentration of methanol (e.g., 90%). nih.gov

Solid-Phase Extraction (SPE) is a valuable technique used for sample clean-up and enrichment of saponins prior to chromatographic analysis. nih.govnih.gov The principle is similar to chromatography, where a crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase).

For Medicago saponins, octadecyl (C18) bonded silica (B1680970) is a common stationary phase. nih.gov The saponins are retained on the C18 material while unwanted, more polar compounds are washed away. The retained saponins are then eluted with a stronger solvent, resulting in a cleaner and more concentrated sample. nih.gov This method has been shown to yield satisfactory recoveries of sapogenins from Medicago sativa extracts, ranging from 71% to 99%. nih.gov

Acid treatment is primarily used in the context of saponin analysis through a process called acid hydrolysis. nih.gov Saponins are glycosides, meaning they consist of a non-sugar aglycone (called a sapogenin) and one or more sugar chains. Acid hydrolysis, often using hydrochloric acid, cleaves these sugar moieties, releasing the sapogenin core. nih.govnih.gov

This procedure is not typically a purification step for the intact saponin (glycoside) itself, as it fundamentally alters the molecule. However, it is a crucial step in the characterization and quantification of saponins by analyzing their constituent sapogenins. nih.gov After hydrolysis, the resulting sapogenins (e.g., medicagenic acid, hederagenin (B1673034), bayogenin) can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov In some broader industrial processes, acid precipitation can also be used as an initial step to remove certain classes of compounds from a mixture. researchgate.net

Decolorization and Further Processing Steps

Following initial extraction and preliminary purification, crude extracts of Medicago saponins often contain a significant amount of pigments, such as chlorophyll (B73375) and xanthophylls, which impart a dark color. The removal of these pigments is a critical step to obtaining a high-purity saponin product. Subsequent processing is then required to isolate and refine specific saponins from the complex mixture.

Decolorization of Crude Saponin Extracts

The most common methods for decolorizing saponin extracts involve adsorption, where pigments and other impurities are bound to a solid matrix and removed by filtration.

Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic impurities, including colored compounds. activatedcarbondepot.com In the purification of saponin-containing extracts, activated carbon is added to the solution, agitated to facilitate adsorption, and then removed by filtration. okstate.edu Research on the treatment of general saponin wastewater demonstrated that activated carbon could achieve a decolorization efficiency of up to 97%. researchgate.net One procedure for isolating saponins from Glottidium vesicarium involved decolorizing an acidified extract with activated carbon before proceeding to solvent extraction. okstate.edu

Macroporous Resins: Macroporous adsorption resins are synthetic polymers with a stable porous structure that can selectively adsorb molecules based on polarity and molecular size. nih.gov These resins have been effectively used for the separation and purification of various natural products, including saponins and flavonoids. nih.gov The selection of the appropriate resin is crucial for optimal separation. southwindenvr.com For instance, in the purification of saponins from Paris polyphylla, an NKA-9 resin was found to be highly effective, increasing the content of specific saponins by over 17-fold. nih.gov The process involves passing the crude extract through a column packed with the resin. Pigments and other impurities are retained by the resin, while the saponins can be washed out (eluted) using a suitable solvent, often an alcohol like ethanol.

The table below summarizes key aspects of these common decolorization methods.

Table 1: Comparison of Decolorization Agents for Saponin Extracts

| Adsorbent | Principle of Action | Typical Application | Key Findings/Efficiency |

|---|---|---|---|

| Activated Carbon | Adsorption of pigments and organic impurities onto a highly porous carbon matrix. | Batch treatment of crude plant extracts. okstate.edu | Can achieve decolorization rates of up to 97% in saponin solutions. researchgate.net |

| Macroporous Resins (e.g., Amberlite XAD-series, NKA-9) | Selective adsorption of compounds based on polarity and molecular interactions with a polymeric resin surface. nih.gov | Column chromatography for simultaneous purification and decolorization. nih.gov | Purity of target saponins can be increased significantly (e.g., 17 to 28-fold). nih.gov |

Further Processing and Purification

After the bulk of pigments has been removed, several additional steps are typically employed to increase the purity of the saponin fraction and to isolate individual compounds.

Precipitation and Crystallization: Concentration of the decolorized saponin solution can lead to the precipitation of the saponins. In one method, a butanol extract was concentrated on a rotary evaporator, causing the saponins to precipitate as a thick syrup. okstate.edu The addition of a non-solvent or changing the solvent composition can induce crystallization. For example, adding absolute ethanol to a concentrated syrup of saponins has been used to form a white, crystalline precipitate, which can then be collected. okstate.edu This crystalline product can be further washed with solvents like acetone (B3395972) and ether to remove residual impurities before being dried under a vacuum. okstate.edu

Chromatographic Separation: To isolate a specific saponin, such as Medicago-saponin P(1), from a mixture of structurally similar compounds, further high-resolution chromatographic techniques are necessary. Techniques like preparative High-Performance Liquid Chromatography (HPLC) are often employed. nih.gov These methods separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.govnih.gov By carefully selecting the column type and solvent system, individual saponins can be separated and collected as highly purified fractions. nih.gov

Lyophilization (Freeze-Drying): The final, purified saponin fractions, which are often in a dilute aqueous or alcoholic solution, are typically dried to yield a stable, solid product. Lyophilization is a preferred method as it removes the solvent at a low temperature, which minimizes the risk of thermal degradation of the compound. The process involves freezing the solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase.

The table below outlines these subsequent processing steps.

Table 2: Summary of Further Processing Steps for Medicago Saponins

| Processing Step | Description | Purpose | Outcome |

|---|---|---|---|

| Precipitation/ Crystallization | Inducing the saponins to come out of solution as a solid by concentrating the solvent or adding a non-solvent (e.g., ethanol). okstate.edu | To concentrate the saponins from the decolorized extract and achieve a higher degree of purity. | Formation of a solid (often crystalline) saponin mixture. okstate.edu |

| Preparative Chromatography (e.g., HPLC) | High-resolution separation of the saponin mixture into its individual components using a chromatographic column. nih.gov | To isolate a single, pure saponin compound from the mixture. | Highly purified fractions of individual saponins. |

| Lyophilization (Freeze-Drying) | Removal of solvent from the purified saponin solution by freezing and sublimation under vacuum. | To obtain a stable, dry powder of the final product without thermal degradation. | A dry, stable powder of the purified saponin. |

Structural Elucidation Techniques for Medicago Saponins

Spectroscopic Methods

Modern structural analysis of saponins (B1172615) is heavily reliant on a suite of spectroscopic techniques that provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete structure of novel saponins.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a saponin (B1150181) and for sequencing the sugar chains.

Electrospray Ionization Mass Spectrometry (ESI-MS):ESI-MS is a "soft" ionization technique that is ideal for analyzing large, polar molecules like saponins. It allows for the accurate determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides valuable information on the sequence of the sugar chains, as the glycosidic bonds cleave in a predictable manner, leading to a series of fragment ions that correspond to the sequential loss of sugar residues.

While these techniques are standard for the characterization of Medicago saponins, the absence of primary literature identifying and characterizing "Medicago-saponin P(1)" prevents the compilation of specific data tables and detailed research findings for this particular compound. Should a reference to the original research describing this compound become available, a detailed article could be constructed.

Table of Compounds Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules like Medicago-saponin P(1). This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The fragmentation patterns observed provide valuable information about the structure of the original molecule, including the sequence of sugar moieties and the nature of the aglycone.

In the analysis of Medicago saponins, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact saponin molecules to be introduced into the mass spectrometer as protonated or deprotonated species. researchgate.netnih.gov Once the precursor ion of a saponin is isolated, it is subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of the glycosidic bonds is a key process in the MS/MS analysis of saponins. The cleavage of these bonds can reveal the sequence of the sugar units in the glycan chains attached to the aglycone. The nomenclature for these fragment ions typically follows the established conventions, where Y- and Z-type ions result from cleavages within the sugar chain, retaining the charge on the aglycone portion, while B- and C-type ions are formed when the charge is retained on the glycosidic moiety. semanticscholar.org

For instance, the sequential loss of sugar residues from the precursor ion can be observed in the MS/MS spectrum, allowing for the determination of the mass of each sugar unit and thus its identity (e.g., hexose (B10828440), deoxyhexose, pentose). Furthermore, cross-ring cleavages of the sugar residues can provide information about the linkage positions between the monosaccharide units. acs.org

The fragmentation of the aglycone itself can also provide structural information. The characteristic fragmentation pattern of the triterpenoid (B12794562) or steroid aglycone can help to identify its core structure. By comparing the MS/MS data with that of known Medicago saponins, the structure of new saponins can be proposed. frontiersin.orgnih.gov A significant body of MS/MS data for various Medicago saponins serves as a valuable resource for the annotation and identification of new compounds within this class. frontiersin.org

Table 1: Representative MS/MS Fragmentation Data for a Medicago Saponin

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| 941.5 [M-H]⁻ | 779.4 | Loss of a hexose unit |

| 617.3 | Loss of two hexose units | |

| 455.2 | Aglycone fragment |

Californium Plasma Desorption MS

Californium Plasma Desorption Mass Spectrometry (PDMS) is a mass spectrometry technique that was historically used for the analysis of large, non-volatile, and thermally labile molecules, such as glycosides, before the widespread adoption of techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

In PDMS, the sample is deposited onto a thin foil, which is then bombarded with high-energy fission fragments from the radioactive isotope Californium-252 (²⁵²Cf). This bombardment causes the desorption and ionization of the sample molecules, which are then accelerated into a time-of-flight (TOF) mass analyzer.

While not as commonly used today for saponin analysis, PDMS has demonstrated its utility in the study of oligosaccharides and glycoconjugates. nih.govsemanticscholar.orgacs.org The technique can provide molecular weight information of the intact glycoside. nih.govnih.gov The degree of fragmentation in PDMS can be controlled to some extent by sample preparation methods. For example, the presence of sodium ions can lead to the formation of [M+Na]⁺ ions with less fragmentation, while sodium-depleted samples can result in more extensive fragmentation, providing some structural information. nih.gov

For a compound like Medicago-saponin P(1), PDMS could theoretically be used to determine its molecular weight. The fragmentation patterns, although potentially complex, could offer insights into the glycosidic chain and the aglycone structure. However, the resolution and sensitivity of modern techniques like ESI-MS/MS generally provide more detailed and readily interpretable structural information for saponins.

Chromatographic-Mass Spectrometric Coupling

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures of natural products, such as those containing Medicago-saponin P(1). This approach allows for the separation of individual saponins from a mixture, followed by their detection and structural characterization by the mass spectrometer.

HPLC-MS and UHPLC-MS

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a cornerstone technique for the analysis of Medicago saponins. nih.govnih.govmdpi.com Ultra-high-performance liquid chromatography (UHPLC), which uses smaller particle size columns and higher pressures, offers improved resolution and faster analysis times compared to conventional HPLC. frontiersin.orgnih.gov

In a typical HPLC-MS or UHPLC-MS analysis of Medicago saponins, a reversed-phase column is used to separate the compounds based on their polarity. The separated saponins are then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to target specific saponins of known molecular weight.

The use of tandem mass spectrometry (MS/MS) in conjunction with HPLC or UHPLC provides a further dimension of analysis, allowing for the structural characterization of the separated saponins. researchgate.netmdpi.com By comparing retention times and mass spectral data with those of known standards or with data from the literature, individual saponins in a complex mixture can be identified. frontiersin.orgnih.gov This approach has been successfully used to profile the saponin content in various Medicago species. nih.gov

Table 2: Typical Parameters for HPLC-MS Analysis of Medicago Saponins

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) |

GC-MS for Sapogenin Analysis (post-hydrolysis)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of the aglycone (sapogenin) portion of saponins after the sugar moieties have been removed through hydrolysis. nih.gov Since sapogenins are generally less volatile than required for GC analysis, they are typically derivatized to increase their volatility.

The derivatization process often involves converting the polar hydroxyl and carboxyl groups of the sapogenin into less polar and more volatile trimethylsilyl (B98337) (TMS) or acetyl esters and ethers. Following derivatization, the sample is injected into the gas chromatograph, where the individual sapogenins are separated based on their boiling points and interactions with the stationary phase of the GC column.

As the separated sapogenins elute from the GC column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio. The fragmentation patterns observed in the mass spectra are highly characteristic of the specific sapogenin and can be used for its identification by comparison with mass spectral libraries or with the spectra of known standards. researchgate.net GC-MS is a valuable tool for determining the aglycone profile of a saponin mixture from a Medicago species. nih.gov

Sample Preparation and Derivatization for Structural Analysis

Proper sample preparation is a critical step in the structural analysis of Medicago saponins. The goal is to extract the saponins from the plant material and to prepare them in a form that is suitable for the chosen analytical techniques.

Acid Hydrolysis for Aglycone Determination

Acid hydrolysis is a common method used to cleave the glycosidic bonds of saponins, releasing the sugar moieties and the aglycone (sapogenin). nih.gov This process is essential for the analysis of the aglycone structure, particularly when using techniques like GC-MS.

The hydrolysis is typically carried out by heating the saponin extract in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. nih.gov The conditions of the hydrolysis, including the type and concentration of the acid, the temperature, and the reaction time, must be carefully controlled to ensure complete cleavage of the glycosidic bonds without causing significant degradation or artifact formation of the sapogenin. researchgate.netunipv.it

It is important to note that some sapogenins can be prone to rearrangements or the formation of artifacts under acidic conditions. researchgate.net Therefore, the interpretation of the results from the analysis of the hydrolysate must take these potential side reactions into account. After hydrolysis, the sapogenins are typically extracted from the aqueous solution using an organic solvent. The extracted sapogenins can then be purified and derivatized for analysis by techniques such as GC-MS.

Acetylation and Methylation for Improved Spectroscopic Resolution in the Structural Elucidation of Medicago-saponin P(1)

The structural elucidation of complex triterpenoid saponins, such as Medicago-saponin P(1), presents significant challenges for spectroscopic analysis. Medicago-saponin P(1) is a bidesmosidic glycoside of the aglycone hederagenin (B1673034), featuring two sugar chains attached at different positions of the triterpene skeleton. nih.gov The large number of sugar residues leads to severe signal overlapping in proton nuclear magnetic resonance (¹H NMR) spectra, particularly in the carbohydrate region (typically δ 3.0-4.5 ppm), making unambiguous assignment of individual proton and carbon signals difficult. wikipedia.org To overcome these limitations, chemical derivatization techniques, specifically acetylation and methylation, are employed to enhance spectroscopic resolution and provide critical data for a complete and accurate structure determination.

Acetylation for Enhanced NMR Signal Dispersion

Acetylation is a chemical modification that replaces the hydrogen atom of hydroxyl (-OH) groups with an acetyl group (-COCH₃). In the context of Medicago-saponin P(1), this reaction targets the numerous hydroxyl groups present on its constituent sugar moieties and the hederagenin aglycone.

The primary benefit of acetylation is the significant improvement in signal dispersion in NMR spectra. The introduction of the electron-withdrawing acetyl group causes a predictable downfield shift (to a higher ppm value) of the proton attached to the same carbon (H-C-OH). northwestern.edu This shift, typically in the range of 0.5 to 2.0 ppm, is substantial enough to move previously overlapping signals into clear, distinct regions of the spectrum. This allows for more straightforward identification of individual proton resonances and facilitates the determination of spin-spin coupling constants, which are crucial for establishing the relative stereochemistry of the sugar units. nih.gov

Similarly, in ¹³C NMR spectroscopy, the carbons bearing the newly formed acetyl groups (C-O-COCH₃) and their adjacent carbons experience shifts that help resolve signal ambiguity. The structural analysis of an acetylated derivative of a complex hederagenin saponin, for instance, has been successfully performed using a combination of 1D and 2D NMR techniques, demonstrating the utility of this approach. nih.gov

Illustrative Research Findings:

While specific data for the acetylation of Medicago-saponin P(1) is not available in published literature, the expected changes in ¹H NMR chemical shifts upon acetylation of its sugar residues can be illustrated. The protons attached to carbons bearing hydroxyl groups (e.g., H-2, H-3, H-4 of a sugar unit) typically resonate in a congested region. After acetylation, these protons would shift downfield, allowing for clearer interpretation.

Table 1: Illustrative ¹H NMR Chemical Shift (δ) Changes in a Saponin Sugar Moiety Upon Acetylation.

| Proton | Typical δ (ppm) - Native | Expected δ (ppm) - Acetylated | Expected Δδ (ppm) |

|---|---|---|---|

| H-1 (Anomeric) | 4.4 - 5.5 | 4.5 - 5.6 | ~ +0.1 to +0.2 |

| H-2 | 3.2 - 4.0 | 4.8 - 5.2 | ~ +1.0 to +1.5 |

| H-3 | 3.3 - 4.1 | 4.9 - 5.4 | ~ +1.0 to +1.5 |

| H-4 | 3.4 - 4.2 | 5.0 - 5.5 | ~ +1.0 to +1.5 |

| H-5 | 3.5 - 4.3 | 3.7 - 4.5 | ~ +0.2 to +0.4 |

Note: Data are illustrative and represent typical shifts observed for acetylated carbohydrates. Actual values for Medicago-saponin P(1) would require experimental verification.

Methylation for Mass Spectrometry and Linkage Analysis

Permethylation is another powerful derivatization technique where all free hydroxyl and carboxyl groups are converted into methyl ethers (-OCH₃) and methyl esters (-COOCH₃), respectively. This method is particularly valuable for mass spectrometry (MS) analysis and for determining the intricate glycosidic linkages between sugar units. nih.gov

The benefits of permethylation for the analysis of Medicago-saponin P(1) are twofold:

Improved Mass Spectrometric Behavior : Permethylation increases the hydrophobicity and volatility of the saponin, leading to enhanced ionization efficiency in techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS). umons.ac.benih.gov This results in stronger molecular ion signals and clearer, more interpretable spectra.

Glycosidic Linkage Determination : The key application of permethylation is in linkage analysis. Once the saponin is permethylated, it is subjected to acid hydrolysis to break the glycosidic bonds. The newly exposed hydroxyl groups correspond precisely to the positions that were involved in the original linkages. These partially methylated monosaccharides are then typically reduced and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and can be identified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govjcggdb.jp The fragmentation pattern of each PMAA in the mass spectrometer reveals the positions of the methyl and acetyl groups, thereby unambiguously identifying the linkage points (e.g., 1→2, 1→3, 1→4, 1→6) in the original saponin structure.

Illustrative Research Findings:

Tandem mass spectrometry (MS/MS) of the intact permethylated Medicago-saponin P(1) would also yield valuable structural information. Fragmentation of the permethylated molecular ion would preferentially occur at the glycosidic bonds, leading to a series of fragment ions. researchgate.net The mass difference between these ions corresponds to the mass of specific permethylated sugar residues, allowing for the deduction of the sugar sequence.

Table 2: Expected Mass Changes and Illustrative Fragment Ions for a Permethylated Saponin in Mass Spectrometry.

| Sugar Residue | Mass of Native Residue (Da) | Mass of Permethylated Residue (Da) | Key Fragment Ion Type |

|---|---|---|---|

| Pentose (e.g., Arabinose, Xylose) | 132 | 174 | Y-ion (loss of terminal permethylated pentose) |

| Hexose (e.g., Glucose, Galactose) | 162 | 218 | Y-ion (loss of terminal permethylated hexose) |

| Deoxyhexose (e.g., Rhamnose) | 146 | 190 | Y-ion (loss of terminal permethylated deoxyhexose) |

| Hederagenin Aglycone | 472 | 500 (di-methylated) | B-ion (aglycone + part of sugar chain) |

Note: Mass values are monoisotopic. The specific fragment ions observed for Medicago-saponin P(1) would depend on its exact sugar sequence and the ionization technique used.

Biological Activities and Mechanistic Insights of Medicago Saponins in Vitro

Antimicrobial Activities

Medicago saponins (B1172615) exhibit a wide range of antimicrobial actions, including antifungal, antibacterial, and antiviral effects. mdpi.comresearchgate.net The potency of these activities is often linked to the structure of the sapogenin; for instance, saponins containing medicagenic acid have been noted for their strong antimicrobial properties. frontiersin.orgnih.gov

The antifungal properties of Medicago saponins have been demonstrated against various fungal species. Trichoderma viride, a fungus known to be highly sensitive to alfalfa saponins, has historically been used in bioassays to quantify the saponin (B1150181) content in plant samples. frontiersin.orgekb.eg Medicagenic acid, a key sapogenin in alfalfa, has been shown to effectively inhibit the growth of T. viride even at low concentrations. ekb.eg

Saponin-rich fractions from Medicago sativa have also shown significant activity against the opportunistic human pathogen Candida albicans. microbiologyresearch.orgnih.gov These saponins can directly inhibit fungal growth and interfere with key virulence factors. microbiologyresearch.orgnih.gov Studies have shown that they can prevent the yeast-to-hyphal transition, a critical step in C. albicans pathogenesis, and reduce the fungus's ability to adhere to surfaces and form biofilms. microbiologyresearch.orgnih.gov

| Fungal Species | Observed Effects of Medicago Saponins | Reference |

|---|---|---|

| Trichoderma viride | Strong growth inhibition; used as a bioindicator for saponin presence. | frontiersin.orgekb.eg |

| Candida albicans | Inhibition of growth, germ tube formation, hyphal growth, and biofilm formation. Eradication of mature biofilms. | microbiologyresearch.orgnih.gov |

| Verticillium dahliae | Inhibition of mycelial growth. | mdpi.com |

| Various plant pathogens (e.g., Fusarium oxysporum, Botrytis cinerea) | Fungitoxic effects with varying potency depending on the fungal species and saponin concentration. | researchgate.net |

Investigations into the antibacterial properties of Medicago saponins have shown notable efficacy, particularly against Gram-positive bacteria. nih.govsci-hub.se Saponin extracts from various Medicago species demonstrated significant growth inhibitory effects against bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. nih.govsci-hub.se The antibacterial action appears to be primarily associated with the aglycone (sapogenin) portion of the molecule, as studies have found that antibiotic activity increases when the sugar moieties are removed. nih.govresearchgate.net The antimicrobial properties of saponins from M. sativa are often linked to their content of medicagenic acid. nih.gov

| Bacterial Species | Gram Stain | Observed Effects of Medicago Saponins/Sapogenins | Reference |

|---|---|---|---|

| Bacillus cereus | Positive | High growth inhibition. | nih.gov |

| Bacillus subtilis | Positive | High growth inhibition. | nih.govsci-hub.se |

| Staphylococcus aureus | Positive | High growth inhibition. | nih.gov |

| Enterococcus faecalis | Positive | High growth inhibition. | nih.gov |

The antiviral capacity of saponins as a chemical class is well-documented against a multitude of viruses. nih.govbohrium.com Saponins from Medicago species have been noted among the various plant-derived compounds possessing potential antiviral activities. mdpi.comresearchgate.net While specific studies focusing solely on Medicago-saponin P(1) are limited, the general antiviral mechanisms attributed to saponins involve interference with virus attachment and entry into host cells, as well as disruption of the viral replication cycle. Their ability to interact with viral envelopes and host cell membranes is a key aspect of this activity.

The primary mechanism underlying the antimicrobial activity of Medicago saponins is their ability to interact with and disrupt cell membranes. researchgate.net This action is dependent on the presence of sterols within the membrane. mdpi.com In fungi, the target is ergosterol, while in animal cells, it is cholesterol. mdpi.combroadinstitute.org

The process involves the hydrophobic sapogenin portion of the saponin molecule intercalating into the lipid bilayer, where it forms complexes with sterol molecules. mdpi.com This interaction disrupts the membrane's integrity, leading to the formation of pores or channels. nih.govnih.gov The creation of these pores compromises the cell's osmotic balance, causing leakage of vital intracellular components such as ions and proteins, and ultimately leading to cell death. nih.govnih.gov This membrane-permeabilizing property not only explains the direct antimicrobial effects but also their ability to enhance the uptake of other antimicrobial agents. broadinstitute.orgnih.gov

Insecticidal Activities

Medicago saponins are a key component of the plant's chemical defense against insect herbivores. frontiersin.org They exhibit a range of insecticidal properties, including acting as feeding deterrents, growth regulators, and toxins. unipi.ituark.edu

A primary defense mechanism of Medicago saponins is their antifeedant or repellent activity, which deters insects from feeding on the plant. unipi.itnih.gov Studies have shown that saponin extracts from alfalfa can act as a feeding deterrent against pests like the Japanese beetle (Popillia japonica) and the Colorado potato beetle (Leptinotarsa decemlineata). unipi.itresearchgate.netresearchgate.net When applied to leaves, these saponins significantly reduce food intake by the insects. researchgate.net This reduction in feeding leads to starvation, poor health, and reduced survival. unipi.it Furthermore, saponins can interfere with the digestion process and bind with cholesterol in the insect gut, which is a crucial precursor for molting hormones. unipi.itnih.gov This disruption of sterol uptake can lead to failures in ecdysis (molting) and development. unipi.it

| Insect Species | Observed Effects of Medicago Saponins | Reference |

|---|---|---|

| Japanese beetle (Popillia japonica) | Food deterrence, significant mortality. | unipi.itresearchgate.net |

| Colorado potato beetle (Leptinotarsa decemlineata) | Reduced feeding, growth rate, and survival. | researchgate.net |

| Pea aphid (Acyrthosiphon pisum) | Reduced phloem ingestion, growth, survival, and reproduction. | unipi.it |

| Hairy rose beetle (Tropinota squalida) | Disturbed development and reproduction. | unipi.it |

Impact on Insect Growth and Development

Medicago saponins, a class of defensive plant-derived compounds, exhibit significant insecticidal and antifeedant properties that adversely affect the growth and development of various insect pests. researchgate.net These compounds serve as natural feeding barriers, demonstrating toxicity to a range of insects. cambridge.org The primary effects observed include increased mortality, reduced food intake, delayed development, and decreased reproductive capacity. nih.gov

Research on the Egyptian cotton leafworm (Spodoptera littoralis) has shown that incorporating saponins from Medicago sativa (alfalfa) into their diet leads to dose-dependent mortality. A high dose of 100 ppm resulted in 100% mortality, while a lower dose of 10 ppm still caused 26.7% mortality and damaged the hindgut and fat body of the larvae. nih.gov Similarly, for the pea aphid (Acyrthosiphon pisum), alfalfa saponins disturb feeding behavior. Higher concentrations of 100 ppm significantly reduce the aphid's ability to ingest phloem and xylem sap, while lower concentrations of 50 ppm affect their probing behavior. iomcworld.com

The general mechanism for these effects involves saponins acting as antifeedants, which repels insects from feeding, and causing digestive issues. researchgate.net Furthermore, they can interfere with the insect's molting process by binding with cholesterol, which is essential for the synthesis of ecdysteroids, leading to ecdysial failure. researchgate.net

| Insect Species | Observed Effects of Medicago Saponins |

| Spodoptera littoralis (Egyptian cotton leafworm) | Increased mortality, reduced fertility, damage to hindgut and fat body. researchgate.netnih.gov |

| Acyrthosiphon pisum (Pea aphid) | Inhibition of feeding (phloem and xylem sap ingestion), altered probing behavior. iomcworld.com |

| Popillia japonica (Japanese beetle) | Antifeedant activity, mortality. researchgate.net |

| Tribolium castaneum (Flour beetle) | Marked toxicity. cambridge.org |

Specific Activities of Medicagenic Acid and Glycosides

Within the complex mixture of saponins produced by Medicago species, medicagenic acid and its glycoside derivatives are recognized as primary contributors to the observed biological activities. cambridge.orgnih.gov These triterpenoid (B12794562) saponins are particularly potent in deterring and inhibiting insect herbivores and plant pathogens. frontiersin.orgresearchgate.net

Studies comparing the effects of different saponin types have consistently highlighted the superior activity of medicagenic acid glycosides. For instance, when tested against Spodoptera littoralis larvae, medicagenic acid and its derivatives were found to be significantly more effective at inhibiting the larvae than saponins with hederagenin (B1673034) aglycones. frontiersin.org This heightened activity is a key component of the plant's defense strategy in its aerial parts. frontiersin.org

The biological potency of these molecules is also evident in their allelopathic effects, where medicagenic acid saponins have demonstrated the highest autotoxic effects among various saponins identified in Medicago sativa, significantly reducing seed germination rates. researchgate.netnih.gov The structural features of medicagenic acid, particularly the presence of a carboxyl group at the C-23 position, are believed to be crucial for its strong fungistatic activity. unipi.it

Nematicidal Activities

Effects on Plant-Parasitic Nematodes (e.g., Xiphinema index, Meloidogyne incognita)

Saponins derived from Medicago species have demonstrated significant nematicidal activity against economically important plant-parasitic nematodes. nih.govmdpi.com In vitro studies have confirmed the efficacy of these compounds against species such as the dagger nematode (Xiphinema index) and the root-knot nematode (Meloidogyne incognita). nih.govmdpi.com

Saponin extracts from various Medicago species, including M. sativa, M. arborea, and M. arabica, have been shown to induce mortality in X. index. researchgate.netnih.gov At a concentration of 500 µg/mL, saponin mixtures generally cause 100% mortality in X. index within 8 to 48 hours. researchgate.net The activity is linked to the specific aglycones present, with hederagenin and medicagenic acid being key contributors to the nematicidal effects. researchgate.net

Against Meloidogyne incognita, saponin treatments from M. sativa have been shown to cause a significant reduction in the number of larvae in both the roots of tomato seedlings and the surrounding soil. iomcworld.comiomcworld.com Saponin extracts from Medicago species like M. lupulina, which has a high content of medicagenic acid, are particularly active against M. incognita. mdpi.com Furthermore, these saponins can reduce the egg hatchability of M. incognita. nih.gov

The table below summarizes the observed nematicidal effects of Medicago saponin extracts on the specified nematodes.

| Nematode Species | Saponin Source (Example) | Concentration | Effect |

| Xiphinema index | Medicago sativa, M. arabica | 500 µg/mL | 100% mortality (within 8-48h). researchgate.net |

| Meloidogyne incognita (J2) | Medicago murex | 500 µg/mL | >90% mortality (after 8h). nih.gov |

| Meloidogyne incognita (eggs) | Medicago sativa | Crude Extract | Reduced egg hatchability. nih.gov |

Proposed Mechanisms: Membrane Destabilization and Cholesterol Inhibition

The nematicidal action of Medicago saponins is attributed to multiple mechanisms, primarily involving disruption of the nematode's cellular structures and metabolic processes. mdpi.com

A key proposed mechanism is the destabilization of cell membranes. nih.gov Saponins, due to their amphipathic nature, can interact with sterols (like cholesterol) in the cell membranes of nematodes. unipi.itnih.gov This interaction leads to the formation of pores or micelle-like aggregates that disrupt membrane integrity and functionality, causing an increase in permeability and eventual cell lysis. nih.govnih.gov This disruption of the nematode cuticle and internal cell membranes is a primary cause of mortality. mdpi.com

Another significant mechanism is the inhibition of cholesterol metabolism. iomcworld.comiomcworld.com Nematodes cannot synthesize cholesterol de novo and must acquire it from their host. Saponins from Medicago sativa have been found to suppress cholesterol biosynthesis in the eggs of Meloidogyne incognita. iomcworld.comiomcworld.com This decline in cholesterol levels, which is essential for nematode development and egg viability, correlates directly with the reduction in nematode populations. iomcworld.comresearchgate.net

Allelopathic Effects

Inhibition of Seed Germination and Plant Growth

Medicago sativa produces allelochemicals, including saponins, that can inhibit the germination and growth of other plants, a phenomenon known as allelopathy. nih.govnih.gov These compounds can also be autotoxic, inhibiting the growth of seedlings of the same species. frontiersin.org

Studies have demonstrated that water-soluble substances from M. sativa, which include saponins, can significantly inhibit both the germination and subsequent growth of various plant species. ekb.eg Among the different saponins present in alfalfa, those with a medicagenic acid aglycone exhibit the highest autotoxic effect, leading to a significant reduction in the seed germination rate of alfalfa itself. researchgate.netnih.gov

The inhibitory effects are concentration-dependent. frontiersin.org Extracts from M. truncatula, a close relative of alfalfa, showed significant inhibition of seed germination potential and rate at concentrations of 8 mg/mL and higher. frontiersin.org Furthermore, these extracts demonstrated a strong inhibitory effect on the radicle (embryonic root) growth at all tested concentrations. frontiersin.org This suggests that saponins released into the soil can suppress the establishment and development of competing seedlings. cambridge.org

| Compound/Extract | Target Plant | Observed Allelopathic Effect |

| Medicagenic acid saponins | Medicago sativa (alfalfa) | Significantly lowered seed germination rate (autotoxicity). researchgate.netnih.gov |

| Medicago truncatula extracts | Medicago truncatula, Medicago sativa | Reduced germination potential and rate; inhibited radicle and hypocotyl growth. frontiersin.org |

| Water-soluble substances (incl. saponins) from M. sativa | Lactuca sativa (lettuce) | Inhibited germination and growth. ekb.eg |

Structure-Activity Relationships in Allelopathy

Allelopathy is a biological phenomenon where one plant influences the growth and development of another through the release of chemical compounds. Saponins, including those from Medicago species, are recognized as significant allelochemicals mdpi.comekb.egnih.gov. The potency and nature of their allelopathic effects are intrinsically linked to their chemical structure, involving both the aglycone core and the attached sugar moieties.

Research into Medicago sativa (alfalfa) has identified several saponins as potent inhibitors of seed germination and plant growth mdpi.com. Studies have demonstrated that the aglycone itself often exhibits the strongest activity. For instance, medicagenic acid, a common aglycone in alfalfa, has been shown to have a more potent autotoxic effect on alfalfa seed germination than its glycosidic forms mdpi.comresearchgate.net. This suggests that the presence of sugar chains can sometimes modulate or reduce the inherent phytotoxicity of the aglycone.